AKOS BBS-00000324
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Overview
Description
Ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate is a chemical compound with the linear formula C15H14N2O2S . It has a molecular weight of 286.355 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H14N2O2S . The 1H-NMR (DMSO-d6) δ: 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH2), 3.82 (s, 3H, CH3); 13C-NMR (DMSO-d6) δ: 169.2, 159.7, 147.0, 139.7, 127.5, 126.6, 121.3, 114.6, 114.0, 108.7, 55.3, 32.2 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 231–233 °C . The 1H-NMR and 13C-NMR values provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Synthesis and Biological Activity
Ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate is a compound of interest due to its versatile chemical structure, which allows for various biological activities and applications in scientific research. The compound's derivatives have been synthesized and studied for their potential anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. Notably, some derivatives have shown promising results in these areas, highlighting the compound's potential for developing new therapeutic agents (Abignente et al., 1983).
Anticancer and Immunomodulatory Activities
Further research has explored the immunomodulatory and anticancer activities of novel derivatives of Ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate. Some derivatives have demonstrated significant inhibitors of LPS-stimulated NO generation from Raw murine macrophage 264.7, indicating potential anti-inflammatory and immunomodulatory properties. Moreover, certain compounds exhibited strong cytotoxicity against colon carcinoma and hepatocellular carcinoma cells, suggesting their use in cancer treatment (Abdel‐Aziz et al., 2009).
Antimicrobial and Molluscicidal Properties
The compound and its derivatives have also been evaluated for antimicrobial and molluscicidal properties. Research has found that some new thiazolo[5,4-d]pyrimidines derived from the compound possess molluscicidal properties against the intermediate host of schistosomiasis, pointing to its potential application in controlling this disease (El-bayouki & Basyouni, 1988). Additionally, other studies have synthesized new heterocycles from the compound, showing excellent biocidal properties against various microorganisms, thereby highlighting its potential as an antimicrobial agent (Youssef et al., 2011).
Chemical and Structural Studies
Ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate serves as a precursor for various chemical reactions and structural studies. Its derivatives have been synthesized and characterized, with studies focusing on understanding the molecular structure and reaction mechanisms. This research contributes to the broader field of heterocyclic chemistry and offers insights into designing new compounds with potential scientific applications (Lynch & Mcclenaghan, 2004).
Future Directions
The future directions for this compound could involve further studies to increase the library of imidazo[2,1-b][1,3,4]thiadiazole derivatives for a deeper understanding of the relationship between the biological activity of the compounds and their structures in the development of new antitumor compounds against diseases .
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various targets such as dna and enzymes like caspase-3 .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various cellular changes . For instance, some compounds can bind to DNA and interact with enzymes, resulting in changes in cellular processes .
Biochemical Pathways
Related compounds have been found to affect various pathways, leading to downstream effects such as apoptosis .
Result of Action
Related compounds have been shown to exhibit cytotoxic activity on cancer cells .
Properties
IUPAC Name |
ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-3-19-14(18)13-10(2)17-9-12(16-15(17)20-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWPVLJSEZJBDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(N=C2S1)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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